[2-(3-Cyclohexenyl)ethyl]triethoxysilane [2-(3-Cyclohexenyl)ethyl]triethoxysilane
Brand Name: Vulcanchem
CAS No.: 35754-77-9
VCID: VC3966806
InChI: InChI=1S/C14H28O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-8,14H,4-6,9-13H2,1-3H3
SMILES: CCO[Si](CCC1CCC=CC1)(OCC)OCC
Molecular Formula: C14H28O3Si
Molecular Weight: 272.45 g/mol

[2-(3-Cyclohexenyl)ethyl]triethoxysilane

CAS No.: 35754-77-9

Cat. No.: VC3966806

Molecular Formula: C14H28O3Si

Molecular Weight: 272.45 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-Cyclohexenyl)ethyl]triethoxysilane - 35754-77-9

Specification

CAS No. 35754-77-9
Molecular Formula C14H28O3Si
Molecular Weight 272.45 g/mol
IUPAC Name 2-cyclohex-3-en-1-ylethyl(triethoxy)silane
Standard InChI InChI=1S/C14H28O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-8,14H,4-6,9-13H2,1-3H3
Standard InChI Key AOFBJTGHSYNINY-UHFFFAOYSA-N
SMILES CCO[Si](CCC1CCC=CC1)(OCC)OCC
Canonical SMILES CCO[Si](CCC1CCC=CC1)(OCC)OCC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₄H₂₈O₃Si, with a molecular weight of 272.45–272.46 g/mol . Its structure features a triethoxysilane (-Si(OCH₂CH₃)₃) group bonded to a 2-(3-cyclohexenyl)ethyl chain. The cyclohexene ring introduces unsaturation, enabling participation in cycloaddition or electrophilic addition reactions, while the silane group facilitates hydrolysis and condensation.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density0.948 g/mL (20°C)
Refractive Index (n²⁰/D)1.444–1.451
Boiling Point295°C (760 mmHg)
Flash Point120–133°C
Hydrolytic SensitivityReacts slowly with moisture

The compound exists as a colorless liquid at room temperature, with a melting point below 0°C . Its hydrolytic sensitivity necessitates storage in anhydrous conditions to prevent premature silanol formation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Chlorination: 3-Cyclohexene-1-methanol reacts with chloroethane to form 2-(3-cyclohexenyl)ethyl chloride .

  • Silane Functionalization: The chloride intermediate undergoes nucleophilic substitution with triethoxysilane in the presence of a base (e.g., triethylamine) to yield the final product .

Reaction conditions are carefully controlled to minimize side reactions, such as oligomerization of the silane group. Solvents like toluene or hexane are employed, and temperatures are maintained between 50–80°C .

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors, which enhance yield (typically >85%) and purity (>97%). Key challenges include managing exothermic reactions during silane functionalization and ensuring efficient removal of hydrogen chloride byproducts .

Chemical Reactivity and Functional Applications

Hydrolysis and Condensation

The triethoxysilane group hydrolyzes in the presence of moisture, forming silanol (-SiOH) intermediates that condense into siloxane (-Si-O-Si-) networks. This reactivity underpins its role as a coupling agent in:

  • Adhesives and Coatings: Enhances adhesion between organic polymers (e.g., epoxy resins) and inorganic substrates (glass, metals) by forming covalent bonds. A study demonstrated a 40% increase in shear strength for epoxy composites modified with this silane.

  • Sol-Gel Materials: Facilitates the synthesis of hybrid organic-inorganic gels with tailored porosity. Compared to methyltriethoxysilane, this compound reduces gelation time from 60 days to 7 days, producing transparent silica networks.

Cyclohexene Functionalization

The unsaturated cyclohexene ring participates in Diels-Alder reactions, enabling post-synthetic modification. For example, reaction with maleic anhydride yields adducts used in thermoplastic elastomers .

Comparative Analysis with Related Silanes

Performance in Surface Modification

The cyclohexene moiety confers distinct advantages over conventional silanes:

SilaneGelation Time (Days)Adhesion Strength (MPa)
Methyltriethoxysilane6012.3
[2-(3-Cyclohexenyl)ethyl]triethoxysilane717.8
Vinyltrimethoxysilane3014.5

Data adapted from composite studies.

Structural Analogues

  • [2-(3,4-Epoxycyclohexyl)ethyl]methyldimethoxysilane: The epoxy group enhances crosslinking in coatings but reduces hydrolytic stability .

  • Trimethoxyvinylsilane: Faster hydrolysis but limited compatibility with non-polar polymers .

Environmental and Regulatory Aspects

Ecotoxicology

While comprehensive data are lacking, the compound’s persistence in soil and affinity for organic matter raises concerns about bioaccumulation . Regulatory frameworks in the EU and U.S. classify it as an irritant, mandating hazard labeling (GHS07, GHS05) .

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